Cas no 1015939-92-0 (5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde)
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde
- 5-(1H-Pyrazol-3-yl)-2-thiophenecarbaldehyde
- MUTMFFPAHUERBK-UHFFFAOYSA-N
- FCH833254
- OR322771
- 5-(1h-pyrazol-5-yl)-2-thiophenecarbaldehyde
- 2-thiophenecarboxaldehyde, 5-(1H-pyrazol-3-yl)-
- 5-(1H-PYRAZOL-3-YL)THIOPHENE-2-CARBALDEHYDE
- 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde, AldrichCPR
- 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde
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- MDL: MFCD08059992
- Inchi: 1S/C8H6N2OS/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10)
- InChI Key: MUTMFFPAHUERBK-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C1=CC=NN1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 176
- Topological Polar Surface Area: 74
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H227025-500mg |
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde |
1015939-92-0 | 500mg |
$ 315.00 | 2022-06-04 | ||
| TRC | H227025-1000mg |
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde |
1015939-92-0 | 1g |
$ 525.00 | 2022-06-04 | ||
| TRC | H227025-2000mg |
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde |
1015939-92-0 | 2g |
$ 830.00 | 2022-06-04 | ||
| Apollo Scientific | OR322771-1g |
5-(1h-Pyrazol-5-yl)thiophene-2-carbaldehyde |
1015939-92-0 | 95% | 1g |
£237.00 | 2025-02-20 | |
| Ambeed | A227988-250mg |
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde |
1015939-92-0 | 98% | 250mg |
$65.0 | 2025-03-05 | |
| Ambeed | A227988-1g |
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde |
1015939-92-0 | 98% | 1g |
$133.0 | 2025-03-05 | |
| Ambeed | A227988-5g |
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde |
1015939-92-0 | 98% | 5g |
$612.0 | 2025-03-05 | |
| Ambeed | A227988-25g |
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde |
1015939-92-0 | 98% | 25g |
$2077.0 | 2025-03-05 | |
| abcr | AB216925-250mg |
5-(1H-Pyrazol-5-yl)-2-thiophenecarbaldehyde, 95%; . |
1015939-92-0 | 95% | 250mg |
€168.30 | 2025-02-13 | |
| A2B Chem LLC | AI05288-1g |
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde |
1015939-92-0 | 95% | 1g |
$239.00 | 2024-04-20 |
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde Suppliers
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde
Introduction to 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde (CAS No. 1015939-92-0)
The compound 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde (CAS No. 1015939-92-0) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel bioactive molecules. This heterocyclic aldehyde, characterized by its fused thiophene and pyrazole moieties, has garnered considerable attention due to its structural complexity and potential pharmacological applications. The aldehyde functionality at the 2-position of the thiophene ring, coupled with the electron-rich pyrazole substituent, creates a molecular scaffold that is highly versatile for further derivatization and drug discovery efforts.
Recent studies have highlighted the importance of thiophene-pyrazole hybrids in the development of therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural motif is particularly attractive because it allows for interactions with various biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions. This makes it an ideal candidate for designing molecules with enhanced binding affinity and selectivity.
The synthesis of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies often include cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the pyrazole moiety onto the thiophene backbone. The introduction of the aldehyde group at the 2-position can be achieved through oxidation or formylation reactions, depending on the synthetic route employed.
In terms of pharmacological activity, preliminary in vitro studies have demonstrated that derivatives of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde exhibit promising effects on several disease-related pathways. For instance, some derivatives have shown inhibitory activity against kinases involved in cancer progression, suggesting their potential as anticancer agents. Additionally, modifications to the molecular structure have revealed compounds with anti-inflammatory properties by modulating cytokine production and signaling pathways.
The versatility of this compound also extends to its use as a building block for more complex drug candidates. By incorporating additional functional groups or appending different pharmacophores, researchers can generate libraries of molecules for high-throughput screening (HTS). This approach has been successfully employed in several drug discovery programs to identify lead compounds with improved pharmacokinetic profiles and reduced toxicity.
Advances in computational chemistry have further enhanced the utility of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde in drug design. Molecular modeling techniques allow researchers to predict binding modes and optimize molecular interactions with biological targets. These simulations help in rationalizing structure-activity relationships (SAR) and guiding the synthesis of next-generation analogs with enhanced potency and selectivity.
The role of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde in medicinal chemistry is not limited to small-molecule drug discovery. Its structural features make it a valuable intermediate for the synthesis of peptidomimetics and other biologically active peptides. By leveraging its aldehyde functionality, researchers can explore covalent binding strategies that enhance target engagement and improve therapeutic efficacy.
Recent developments in green chemistry have also influenced the synthesis of this compound. Sustainable synthetic routes are being explored to minimize waste and reduce environmental impact. These efforts include catalytic methods that employ recyclable ligands and solvent-free conditions to enhance atom economy and energy efficiency.
The future prospects for 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde are promising, with ongoing research focusing on expanding its applications in therapeutic areas such as neurodegenerative diseases and infectious disorders. Collaborative efforts between academia and industry are driving innovation by combining experimental chemistry with cutting-edge computational tools. This interdisciplinary approach is expected to yield novel therapeutics with significant clinical benefits.
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